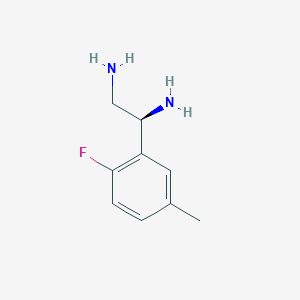
(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine structure. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 4-(Methylsulfonyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate mesylate and subsequent nucleophilic substitution with an amine source.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which is then converted to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride may involve:
Large-Scale Reduction: Utilizing industrial-scale hydrogenation reactors for the reduction step.
Automated Synthesis: Employing automated synthesis equipment to streamline the conversion to the amine.
Chiral Resolution Techniques: Using advanced chiral resolution techniques such as simulated moving bed chromatography to efficiently separate the (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Methylthio derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different chiral properties.
4-(Methylsulfonyl)phenylbutan-1-amine: Lacks the chiral center and may have different biological activity.
1-(4-(Methylsulfonyl)phenyl)butan-1-amine: A structural isomer with variations in chemical reactivity.
Uniqueness
(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structural isomers.
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
(1S)-1-(4-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-11(12)9-5-7-10(8-6-9)15(2,13)14/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
FRLIGJXIIBOYRD-NSHDSACASA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)

![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)








